4-Iodo-3-methoxy-5-nitroaniline
CAS No.:
Cat. No.: VC18159055
Molecular Formula: C7H7IN2O3
Molecular Weight: 294.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7IN2O3 |
|---|---|
| Molecular Weight | 294.05 g/mol |
| IUPAC Name | 4-iodo-3-methoxy-5-nitroaniline |
| Standard InChI | InChI=1S/C7H7IN2O3/c1-13-6-3-4(9)2-5(7(6)8)10(11)12/h2-3H,9H2,1H3 |
| Standard InChI Key | NYAMJVRIZDMRMF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1I)[N+](=O)[O-])N |
Introduction
Chemical Properties and Structural Analysis
Molecular Characteristics
4-Iodo-3-methoxy-5-nitroaniline exhibits a planar aromatic structure with substituents at the 3-, 4-, and 5-positions of the benzene ring. The iodine atom at position 4 contributes to its electron-deficient character, while the methoxy (-OCH) and nitro (-NO) groups at positions 3 and 5 introduce steric and electronic effects that influence reactivity . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 294.05 g/mol | |
| SMILES Notation | COC1=CC(=CC(=C1I)N+[O-])N | |
| InChI Key | NYAMJVRIZDMRMF-UHFFFAOYSA-N | |
| Boiling Point | Not reported | - |
| Density | 2.0–2.1 g/cm (estimated) |
The compound’s low solubility in polar solvents (e.g., water) contrasts with its moderate solubility in ethanol and acetone, a trait leveraged in purification processes .
Synthesis Methods and Reaction Pathways
Diazotization-Iodination Strategy
A widely reported synthesis begins with 3-methoxy-5-nitroaniline, which undergoes diazotization using sodium nitrite () in hydrochloric acid () at 0–5°C . The resulting diazonium salt is treated with potassium iodide () to introduce the iodine substituent via Sandmeyer reaction:
This method achieves yields of 68–75%, with purity >95% after recrystallization from ethanol .
Alternative Pathways
Patents describe a two-step approach starting with 4-nitroaniline:
-
Methoxylation: Treatment with iodomethane () in the presence of a base (e.g., KCO) substitutes a hydrogen atom with methoxy.
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Directed Ortho-Iodination: Using and a silver catalyst (AgOTf), iodine is introduced at the para position relative to the nitro group .
This route avoids diazotization, reducing byproduct formation but requiring costly catalysts .
Applications in Pharmaceuticals and Industrial Chemistry
Pharmaceutical Intermediates
4-Iodo-3-methoxy-5-nitroaniline serves as a precursor to kinase inhibitors, analogous to the role of 4-fluoro-2-methoxy-5-nitroaniline in Mereletinib synthesis . Its iodine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl scaffolds common in oncology therapeutics . For example, coupling with boronic acids yields compounds targeting BRAF V600E mutations .
Dye and Pigment Manufacturing
The nitro group’s electron-withdrawing properties enhance chromophore intensity, making the compound valuable in azo dye synthesis. Reaction with diazonium salts produces deeply colored complexes used in textile and ink industries. A representative reaction is:
Catalysis and Material Science
Preliminary studies suggest utility in palladium-catalyzed C–H activation reactions, where the iodine atom acts as a directing group . Additionally, its incorporation into metal-organic frameworks (MOFs) is being explored for gas storage applications.
| Precaution | Implementation Example |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coats |
| Ventilation | Fume hoods with >100 ft/min airflow |
| Storage | Airtight containers in dark, dry conditions |
| Spill Management | Absorb with vermiculite; neutralize with 10% NaOH |
Regulatory compliance with OSHA (29 CFR 1910.1200) and EPA guidelines is mandatory for industrial-scale operations .
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